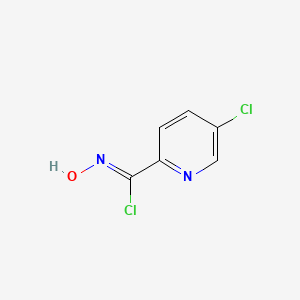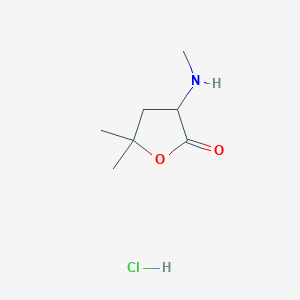
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride
Vue d'ensemble
Description
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-97-5 . It has a molecular weight of 179.65 and its IUPAC name is 5,5-dimethyl-3-(methylamino)dihydrofuran-2(3H)-one hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is 1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a powder at room temperature . Its molecular formula is C7H14ClNO2 and it has a molecular weight of 179.64 g/mol.Applications De Recherche Scientifique
Biological Effects of Related Chemicals : A review of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted to update information on their toxicology and commercial importance. The review underscores the continued relevance of these chemicals in both biological and industrial contexts, suggesting areas where derivatives like 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride might find application (Kennedy, 2001).
Enhancement of Therapeutic Efficacies : Research into pretreatments to enhance the efficacy of photodynamic therapy (PDT) indicates the potential for chemical derivatives to improve medical treatments. This work suggests that chemical modification, such as that seen in 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride, could be beneficial in optimizing therapeutic outcomes (Gerritsen et al., 2008).
Solvent Applications and Environmental Compatibility : Studies on dimethyl sulfoxide (DMSO) and its interactions highlight the importance of solvents with low toxicity and environmental impact. Such research points to the potential for 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride to serve as a solvent or co-solvent in various applications, given its structural similarities to DMSO (Kiefer et al., 2011).
Xylan Derivatives for Biopolymer Applications : The modification of xylan into ethers and esters for creating biopolymers with specific properties suggests a framework within which 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride could be explored for polymer synthesis or modification (Petzold-Welcke et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJTJXRGTYKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
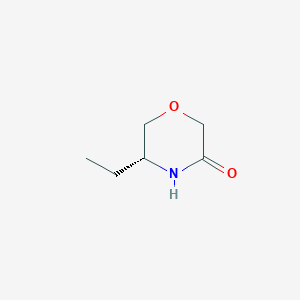
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
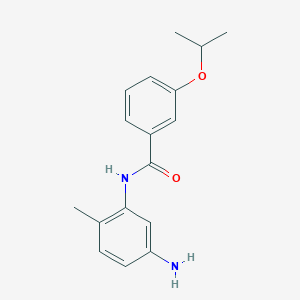

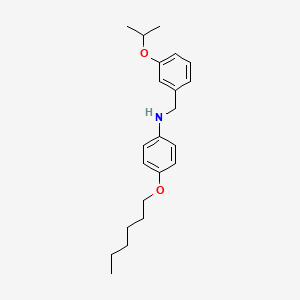
![N-[(3-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460087.png)
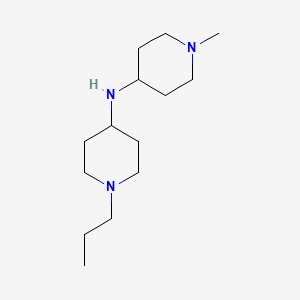
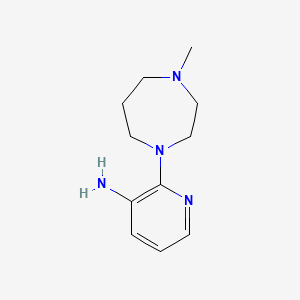


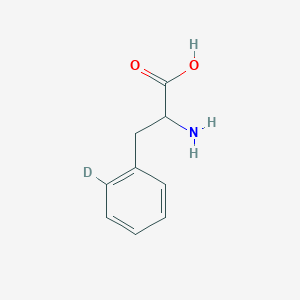
![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)
